
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-1-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a benzyl(methyl)amino compound with a phenylmethanesulfonamide compound . The exact synthesis route would depend on the specific structures of these starting materials and the desired product .Molecular Structure Analysis
The molecular structure of this compound would be determined by the specific arrangement of its atoms and the bonds between them. It would likely have a complex structure due to the presence of several different functional groups .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its specific structure. The presence of the benzyl, methylamino, and phenylmethanesulfonamide groups could potentially make it reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its specific structure .Applications De Recherche Scientifique
Synthesis and Biological Activity
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-1-phenylmethanesulfonamide and its derivatives have been synthesized and characterized, showing potential biological activities. For example, derivatives of aminomethanesulfonic acids, including those with benzyl substitutions, have been synthesized and their antioxidant and anti-influenza activities evaluated. Although the antioxidant activities were found to be weak, some compounds showed significant suppression of influenza virus reproduction in tissue culture, highlighting potential antiviral applications (Khoma et al., 2019).
Thermodynamic Studies
Research into the thermodynamics of dissociation of aminomethanesulfonic acid derivatives, including those with benzyl groups, in aqueous solutions has provided insights into the effects of substituents on thermodynamic functions. These studies offer valuable information for understanding the behavior of these compounds in biological systems and their potential applications in drug design (Khoma, 2017).
Material Science Applications
In material science, the incorporation of sulfonamide groups into polymers and membranes has been explored. For instance, novel polysulfone composite membranes have been developed using sulfonamide derivatives, demonstrating applications in water treatment and desalination. These membranes exhibited improved hydrophilicity and salt rejection capabilities, indicating potential use in environmental applications (Padaki et al., 2013).
Chemical Synthesis Enhancements
The direct N-monomethylation of aromatic primary amines, including sulfonamides, has been achieved using methanol. This method presents an environmentally friendly and efficient approach to the synthesis of methylated sulfonamides, which are important intermediates in pharmaceutical synthesis (Li et al., 2012).
Mécanisme D'action
Target of Action
The primary target of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-1-phenylmethanesulfonamide is the Dipeptidyl peptidase 4 (DPP-4) enzyme . This enzyme, also known as the T-cell antigen CD26, was discovered in 1966 and has gained considerable attention due to its vital functions . It is responsible for the deactivation of the incretin hormone, which is involved in insulin catabolism, and the hydrolysis of opioid peptides engaged in pain modulation . Moreover, DPP-4 also acts as a carrier protein and ligand for a variety of extracellular and intracellular substrates .
Mode of Action
The compound interacts with its target, the DPP-4 enzyme, by inhibiting its activity . This inhibition results in the prevention of the deactivation of the incretin hormone, thereby reducing insulin catabolism . The compound’s interaction with the DPP-4 enzyme also affects the hydrolysis of opioid peptides, which are involved in pain modulation .
Biochemical Pathways
The inhibition of the DPP-4 enzyme by N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-1-phenylmethanesulfonamide affects several biochemical pathways. These include the pathway responsible for insulin catabolism and the pathway involved in pain modulation through the hydrolysis of opioid peptides . The downstream effects of these changes include a reduction in insulin catabolism and potential alterations in pain perception .
Pharmacokinetics
Similar compounds, such as gliptins (dpp-4 inhibitors), have been shown to be effective in reducing elevated blood glucose levels . These compounds can be taken in monotherapy once a week or in combination with another hypoglycaemic agent .
Result of Action
The molecular and cellular effects of the action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-1-phenylmethanesulfonamide are primarily related to its inhibition of the DPP-4 enzyme . This results in a reduction in insulin catabolism and potential alterations in pain perception .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-21(16-18-10-4-2-5-11-18)15-9-8-14-20-24(22,23)17-19-12-6-3-7-13-19/h2-7,10-13,20H,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVYIDOKOFNMRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNS(=O)(=O)CC1=CC=CC=C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-1-phenylmethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

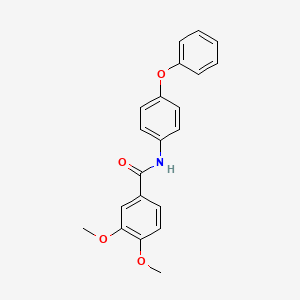
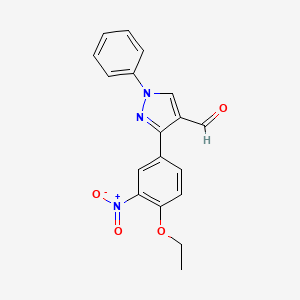

![3-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B2752313.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(p-tolyl)acetamide](/img/structure/B2752315.png)
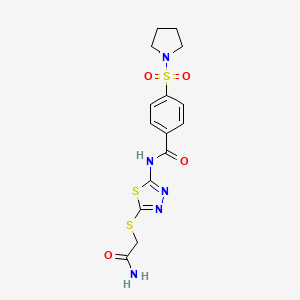
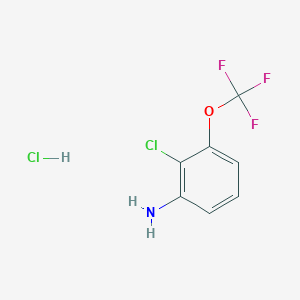

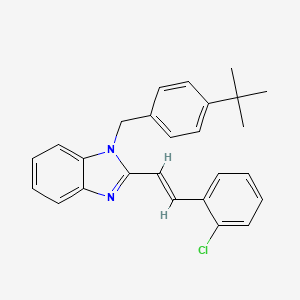

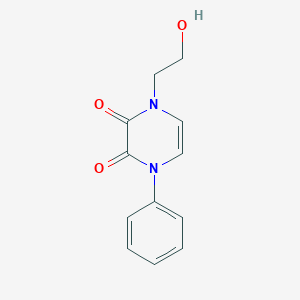
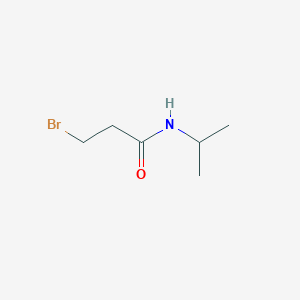
![1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2752329.png)